molecular formula C12H11F3O3 B1286180 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one CAS No. 1007105-55-6

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one

Cat. No.: B1286180
CAS No.: 1007105-55-6
M. Wt: 260.21 g/mol
InChI Key: MRGSOWRHAWYAOQ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group and a dimethoxyphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and trifluoroacetone.

    Condensation Reaction: The key step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the desired product is formed.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic drug with a similar aromatic structure.

    4-Methyl-2,5-dimethoxyamphetamine (DOM): Another psychedelic compound with structural similarities.

Uniqueness

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-17-9-4-5-10(18-2)8(7-9)3-6-11(16)12(13,14)15/h3-7H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGSOWRHAWYAOQ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.